2-ethyl-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}butanamide
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Description
“N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethylbutanamide” is a compound that belongs to the class of 1,2,4-triazole derivatives . These derivatives are known for their promising anticancer properties . The compound has a molecular formula of C8H12N4OS and an average mass of 212.272 Da .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives involves several steps. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The synthesis of these compounds involves the modification of the cyano group of the nitro-triazole starting material within four steps to the tetrazol-1-ol and finally oxidizes the triazole selectively to the 1-hydroxy-triazole .Molecular Structure Analysis
The molecular structure of “N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethylbutanamide” is confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis . The IR absorption spectra of 1,2,4-triazole derivatives were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .Mechanism of Action
Target of Action
The compound, also known as N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethylbutanamide, is a derivative of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine Similar compounds have been found to interact with a variety of enzymes and receptors . For instance, nitrogen atoms of 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 .
Mode of Action
Similar compounds have shown to inhibit cytochrome p-450-dependent lanosterol 14α-demethylase (cyp51) . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of CYP-450 . This interaction can lead to the inhibition of the enzyme, affecting the synthesis of ergosterol, a vital component of fungal cell membranes .
Biochemical Pathways
Similar compounds have shown to affect the ergosterol biosynthesis pathway by inhibiting the enzyme cyp51 . This inhibition disrupts the integrity of the fungal cell membrane, leading to cell death .
Pharmacokinetics
Similar compounds have shown to have good pharmacokinetic properties . The presence of a carboxamide functionality in the composition of organic molecules was found to be essential in many clinically approved synthetic and naturally derived drugs . This strategy can critically influence pharmacodynamic and pharmacokinetic properties, reinforce drug-receptor interactions, aid absorption and translocation across lipid bilayers, and induce conformational changes to block metabolism .
Result of Action
Similar compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors (carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors) and antitubercular agents .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c1-3-7(4-2)8(15)11-9-12-13-10-14(9)5-6-16-10/h7H,3-6H2,1-2H3,(H,11,12,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFORFWUHVOYHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C2N1CCS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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